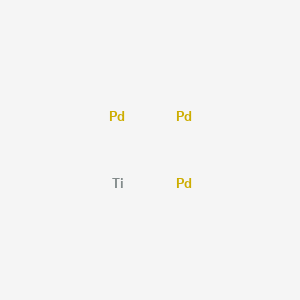
Palladium--titanium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–titanium (3/1) is an intermetallic compound composed of three parts palladium and one part titanium. This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and significant hydrogen storage capacity. These characteristics make it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium–titanium (3/1) can be synthesized through several methods, including:
Mechanical Alloying: This involves the high-energy ball milling of palladium and titanium powders. The process requires precise control of milling time and atmosphere to achieve the desired stoichiometry and phase composition.
Arc Melting: In this method, palladium and titanium are melted together in an arc furnace under an inert atmosphere. The molten mixture is then rapidly cooled to form the intermetallic compound.
Chemical Vapor Deposition (CVD): This technique involves the deposition of palladium and titanium precursors onto a substrate, followed by thermal treatment to form the intermetallic compound.
Industrial Production Methods
Industrial production of palladium–titanium (3/1) typically involves large-scale arc melting or mechanical alloying. These methods are preferred due to their scalability and ability to produce high-purity materials.
Chemical Reactions Analysis
Types of Reactions
Palladium–titanium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and titanium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Palladium–titanium (3/1) can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Various halides and organometallic compounds can be used under controlled conditions.
Major Products
Oxidation: Palladium oxide (PdO) and titanium oxide (TiO2).
Reduction: Metallic palladium and titanium.
Substitution: New intermetallic compounds depending on the substituting element.
Scientific Research Applications
Palladium–titanium (3/1) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Hydrogen Storage: The compound’s ability to absorb and release hydrogen makes it valuable for hydrogen storage applications.
Biomedical Applications: Palladium–titanium (3/1) nanoparticles are explored for their potential in drug delivery, imaging, and as antimicrobial agents.
Energy Storage: It is used in the development of advanced batteries and fuel cells due to its excellent electrochemical properties.
Mechanism of Action
The mechanism by which palladium–titanium (3/1) exerts its effects varies depending on the application:
Catalysis: The compound provides active sites for the adsorption and activation of reactants, facilitating various chemical transformations.
Hydrogen Storage: Palladium–titanium (3/1) forms hydrides, where hydrogen atoms are absorbed into the metal lattice, allowing for reversible hydrogen storage.
Biomedical Applications: The nanoparticles interact with biological molecules, leading to enhanced drug delivery or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Palladium-Platinum (3/1): Similar catalytic properties but higher cost.
Titanium-Nickel (3/1): Known for shape memory effects but less effective in catalysis.
Palladium-Copper (3/1): Good catalytic activity but lower hydrogen storage capacity.
Uniqueness
Palladium–titanium (3/1) stands out due to its combination of high thermal stability, excellent catalytic activity, and significant hydrogen storage capacity. This makes it a versatile material for various applications, from catalysis to energy storage and biomedical uses.
Properties
CAS No. |
12066-72-7 |
|---|---|
Molecular Formula |
Pd3Ti |
Molecular Weight |
367.1 g/mol |
IUPAC Name |
palladium;titanium |
InChI |
InChI=1S/3Pd.Ti |
InChI Key |
RAFFEOIEIIDOOW-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Pd].[Pd].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















